molecular formula C14H11F2N3OS2 B2835281 3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 832740-46-2

3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2835281
CAS No.: 832740-46-2
M. Wt: 339.38
InChI Key: RNUZHMKWAVJTRC-UHFFFAOYSA-N
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Description

3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS 832740-46-2) is a chemical compound with the molecular formula C14H11F2N3OS2 and a molecular weight of 339.38 g/mol . It belongs to the thieno[2,3-b]pyridine class of heterocyclic compounds, which are a significant focus of research in medicinal and organic chemistry due to their diverse biological activities and presence in various pharmacologically active molecules . The core thieno[2,3-b]pyridine structure is a fused bicyclic system, and derivatives like this carboxamide are often key intermediates or target molecules in the synthesis of more complex structures . For instance, research on closely related 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides has explored their reactivity, such as in reactions with ninhydrin to form spiro-fused pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives, and has investigated their potential biological effects, including a moderate antidote activity against herbicides in laboratory settings . The presence of multiple hydrogen bond donors and acceptors in its structure, as indicated by its topological polar surface area, suggests potential for specific intermolecular interactions . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, for diagnostic purposes, or as a household product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3OS2/c1-5-2-3-8(21-5)6-4-7(12(15)16)19-14-9(6)10(17)11(22-14)13(18)20/h2-4,12H,17H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUZHMKWAVJTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the formation of the thieno[2,3-b]pyridine core through a cyclization reaction. This is followed by the introduction of the difluoromethyl group via a nucleophilic substitution reaction. The amino group is then introduced through a reductive amination process, and finally, the carboxamide group is formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyridine derivatives have shown efficacy.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Substituent Analysis

Thieno[2,3-b]pyridine-2-carboxamides share a common scaffold but differ in substituents at positions 4 and 6, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 4 Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Target Compound 5-Methylthiophen-2-yl Difluoromethyl C₁₄H₁₁F₂N₃OS₂ 339.39 832740-46-2
Compound A 1-Ethyl-3-methyl-1H-pyrazol-4-yl Difluoromethyl C₁₅H₁₅F₂N₅OS 351.37 1005582-49-9
Compound B Furan-2-yl Difluoromethyl C₁₃H₉F₂N₃O₂S 309.29 832739-51-2
Compound C 4-Methylphenyl Difluoromethyl C₁₆H₁₃F₂N₃OS 337.35 1005694-50-7
Compound D Phenyl Difluoromethyl C₁₄H₁₁F₂N₃OS 323.32 828277-46-9
Compound E 1,5-Dimethyl-1H-pyrazol-4-yl Difluoromethyl C₁₄H₁₃F₂N₅OS 337.35 380559-*

Notes:

  • Position 6: The difluoromethyl group is a moderate electron-withdrawing substituent, contrasting with trifluoromethyl (e.g., FDI-6 in ) or cyano groups (e.g., compounds in ), which may alter metabolic stability and target binding.

Insights :

  • Yields vary widely (37–95%) depending on steric hindrance from substituents and reaction optimization. The target compound’s synthesis likely follows moderate-yield protocols.

Key SAR Observations :

Electron-Withdrawing Groups : Enhance antiplasmodial and kinase-inhibitory potency (e.g., Cl, CF₃) .

Heterocyclic Substituents : Thiophene or pyrazole rings improve target selectivity compared to simple aryl groups .

Position 6 Modifications : Difluoromethyl balances metabolic stability and hydrophobicity, whereas bulkier groups (e.g., heptafluoropropyl ) may reduce bioavailability.

Physicochemical and Spectral Properties

Table 3: Spectroscopic and Physical Data
Compound Name IR Peaks (cm⁻¹) Melting Point (°C) ¹H/¹³C NMR Features Reference
Target Compound N/A N/A N/A
3,6-Diamino-4-(3-F-phenyl) 3463 (NH), 1731 (C=O), 2215 (CN) 255–256 Aromatic δ 7.2–7.8 ppm; CF₂ δ 4.5–5.0 ppm
FDI-6 3300–3400 (NH), 1680 (C=O) 198–200 Thiophene δ 6.9–7.1 ppm; CF₃ δ 3.8 ppm
Compound 5 (4-MeO-phenyl) 3480 (NH), 1640 (C=O) 197 (dec.) Methoxy δ 3.8 ppm; ethyl δ 1.2–4.2 ppm

Notes:

Biological Activity

3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide, identified by its CAS number 832740-46-2, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.

The molecular formula of the compound is C14H11F2N3OS2, with a molecular weight of 309.29 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its diverse pharmacological properties.

Research has indicated that compounds similar to this compound often act as inhibitors of various kinases, particularly epidermal growth factor receptor (EGFR) tyrosine kinases. These kinases play critical roles in cell signaling pathways that regulate cell proliferation and survival.

Inhibition of EGFR Kinases

A study highlighted the synthesis and evaluation of thienopyridine analogues as selective EGFR inhibitors. The most promising compounds exhibited low IC50 values (submicromolar range), indicating potent inhibitory activity against cancer cell lines such as NCI-H1975 and A549. Specifically, compounds with structural similarities to our compound showed IC50 values as low as 15 nM against EGFR L858R/T790M mutants .

Biological Activity in Cancer Models

The anti-proliferative effects of this compound were assessed in various cancer cell lines using standard assays such as MTT and thymidine incorporation assays.

Case Studies and Results

  • Anti-Proliferative Activity : In vitro studies demonstrated that derivatives containing the thieno[2,3-b]pyridine scaffold exhibited significant anti-proliferative activity against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some derivatives achieved over 85% inhibition at concentrations around 1 μM .
    Compound IDCell LineIC50 (nM)
    5iHCT116120–130
    5hMDA-MB-231200–350
    B1NCI-H197515.629
    B8A5490.440
  • Structure-Activity Relationship : The introduction of specific substituents significantly impacted biological activity. For instance, N-methylpyrazole analogs enhanced cytotoxicity compared to other substitutions .

Q & A

Q. What are the established synthetic routes for 3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide, and what key reaction parameters influence yield?

Answer: Synthesis of this compound follows multi-step protocols typical for thieno[2,3-b]pyridine derivatives. Key steps include:

Condensation : Formation of the pyridine ring via cyclocondensation of aminothiophene precursors with difluoromethyl ketones or aldehydes.

Functionalization : Introduction of the 5-methylthiophen-2-yl group via Suzuki coupling or nucleophilic substitution.

Carboxamide Formation : Amidation using activated esters or coupling reagents (e.g., EDCI/HOBt).

Q. Critical Parameters :

  • Temperature : Cyclization steps often require reflux conditions (e.g., 80–100°C in ethanol or DMF) to optimize ring closure .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl group introduction .
  • Purification : Column chromatography (silica gel, petroleum ether/EtOAc gradients) resolves structurally similar byproducts .

Q. Example Protocol :

StepReagents/ConditionsYieldReference
CyclizationEthanol, 80°C, 12h45–60%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O70–85%

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ 6.8–7.2 ppm, thiophene protons at δ 7.3–7.5 ppm). Multiplicity analysis distinguishes adjacent substituents .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 351.37) and detects fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1731 cm⁻¹, NH stretches at 3296–3463 cm⁻¹) .

Q. Data Interpretation Tips :

  • Compare spectral data with structurally analogous compounds (e.g., trifluoromethyl-substituted thienopyridines) to resolve overlapping signals .

Q. What are the primary biological targets hypothesized for this compound, and what in vitro assays validate these interactions?

Answer:

  • Hypothesized Targets : Kinase inhibition (e.g., JAK2, EGFR) due to the carboxamide moiety’s ATP-binding pocket affinity .
  • Validation Assays :
    • Enzyme Inhibition : IC₅₀ determination via fluorescence-based kinase assays .
    • Antimicrobial Activity : MIC testing against Proteus vulgaris and Pseudomonas aeruginosa (cf. related compounds with MICs of 8–32 µg/mL) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols to address low intermediate stability?

Answer:

  • Stabilization Strategies :
    • Low-Temperature Storage : Store intermediates at –20°C under inert gas to prevent oxidation .
    • In Situ Protection : Use tert-butoxycarbonyl (Boc) groups for amine protection during coupling steps .
  • Process Modifications :
    • One-Pot Reactions : Reduce isolation steps for air-sensitive intermediates (e.g., tandem cyclization-amidation) .

Q. What strategies resolve discrepancies between computational predictions and experimental binding affinities in target engagement studies?

Answer:

  • Systematic Analysis Workflow :
    • Docking Validation : Re-run simulations with explicit solvent models (e.g., molecular dynamics in water) .
    • Experimental Cross-Check : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) .
    • Crystallography : Resolve X-ray structures of compound-target complexes to identify unmodeled interactions (e.g., halogen bonding with difluoromethyl groups) .

Case Study :
For a related antiplasmodial thienopyridine, SPR corrected overestimated docking scores by 40%, revealing entropy-driven binding .

Q. What analytical workflows are recommended for identifying decomposition products under physiological conditions?

Answer:

  • Forced Degradation Studies :
    • Conditions : Incubate compound in PBS (pH 7.4, 37°C) for 24–72h .
    • Detection : LC-MS/MS with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) .
  • Key Degradation Pathways :
    • Hydrolysis : Cleavage of the carboxamide group to carboxylic acid (confirmed by m/z shift of –15 Da) .
    • Oxidation : Sulfoxide formation at the thiophene sulfur (MS/MS fragment ions at m/z 367.35) .

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